molecular formula C20H22N2O3S B5578466 2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol

2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol

Cat. No. B5578466
M. Wt: 370.5 g/mol
InChI Key: WRJAKDJIXNITJN-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that involve complex organic structures with applications in medicinal chemistry and material science. Such compounds are often explored for their potential therapeutic benefits and unique chemical properties.

Synthesis Analysis

Synthesis involves complex organic reactions, where starting materials like bromophenylmethyl chlorides and hydroxyethylpiperazine are reacted under controlled conditions. Optimizing technological parameters such as raw material ratio, reaction time, and temperature is crucial for achieving high yields. For example, a related compound was synthesized with an 88.5% yield by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine at 115 ℃ for 4 hours (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure is typically confirmed using techniques like X-ray crystallography, NMR, and mass spectrometry. These methods help in understanding the arrangement of atoms within the molecule and its electronic structure, essential for predicting reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving such compounds can include N-formylation, heterocyclization, and various substitution reactions, leading to the creation of new derivatives with potential antimicrobial properties. For instance, a class of piperazine-based antimicrobial agents was prepared via N-formylation, demonstrating the compound's versatile reactivity (Rahul V. Patel, S. W. Park, 2015).

Scientific Research Applications

Synthesis and Biological Activity

2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol and its derivatives have been synthesized and studied for various biological activities. This compound belongs to a class of chemicals that have been explored for their potential in microbial studies, antimicrobial activity, and enzyme inhibition, among other applications. For instance, derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. Studies have shown variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential as therapeutic agents in combating microbial infections (Patel, Agravat, & Shaikh, 2011).

Metabolism and Pharmacological Potential

In pharmacological research, understanding the metabolic pathways of novel compounds is essential for drug development. Studies on similar compounds have identified the enzymes involved in their oxidative metabolism, providing insights into their pharmacokinetics and potential interactions with other drugs. This knowledge aids in the optimization of therapeutic efficacy and safety profiles (Hvenegaard et al., 2012).

properties

IUPAC Name

1-benzothiophen-5-yl-[4-(furan-2-ylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-9-5-17-13-22(8-7-21(17)14-18-2-1-10-25-18)20(24)16-3-4-19-15(12-16)6-11-26-19/h1-4,6,10-12,17,23H,5,7-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJAKDJIXNITJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=O)C2=CC3=C(C=C2)SC=C3)CCO)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-Benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol

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